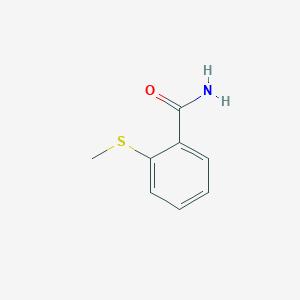

2-甲基硫基苯甲酰胺

描述

2-Methylsulfanyl-benzamide is a compound that is part of a broader class of chemicals that include benzamide derivatives with a methylsulfanyl substituent. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss various benzamide derivatives with sulfanyl groups and their synthesis, properties, and applications, which can provide insights into the characteristics of 2-Methylsulfanyl-benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives with sulfanyl substituents can be achieved through various methods. For instance, a radical relay strategy has been developed for the generation of methylsulfonyl benzo[b]thiophenes, which involves a reaction with sodium metabisulfite and a photocatalyst under visible light irradiation . Another approach involves the synthesis of 2-aryl-2,3-dihydro-3-sulfanyl-1H-isoindol-1-ones via Pummerer-type cyclization of N-aryl-2-(sulfinylmethyl)benzamides . Additionally, a one-pot synthesis method has been reported for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are derived from benzamide precursors .

Molecular Structure Analysis

The molecular structure of benzamide derivatives with sulfanyl substituents can be complex and is often characterized by the presence of additional functional groups that influence their chemical behavior. For example, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide involves a microwave-assisted Fries rearrangement, and the molecular structure has been studied using X-ray crystallography and theoretical density functional theory (DFT) calculations .

Chemical Reactions Analysis

Benzamide derivatives with sulfanyl substituents can participate in various chemical reactions. The synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes is an example of a reaction that proceeds via a radical relay mechanism . The Pummerer-type cyclization to form isoindolones is another reaction that these compounds can undergo . Additionally, the Fries rearrangement to synthesize fluorinated benzamide derivatives demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with sulfanyl substituents are influenced by their molecular structure. For instance, the presence of a 2-aminobenzimidazole group in certain benzamide derivatives has been found to enhance their potency as Class III antiarrhythmic agents . The antioxidant activities of new thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide have been evaluated, with some compounds showing superior radical scavenging abilities . These studies highlight the importance of the sulfanyl group and other substituents in determining the properties of the benzamide derivatives.

科学研究应用

合成和表征

- 微波辅助的弗里斯重排反应已被用于从2-甲基硫基苯甲酰胺中选择性合成杂环酰胺,突出了其在高效化学合成过程中的作用(Moreno-Fuquen et al., 2019)。

- 从2-甲基硫基苯甲酰胺衍生的2-(甲基亚砜基)苯甲酰胺的晶体结构研究表明,分子间氢键形成了独特的结构框架(Zhou Yan, 2010)。

药理应用

- 与2-甲基硫基苯甲酰胺相关的取代苯甲酰胺已被探索其在治疗抑郁症和精神分裂症中的潜力。这些化合物调节多巴胺系统,暗示了广泛的潜在神经学应用(Pani & Gessa, 2002)。

- 关于在精神病患者中使用取代苯甲酰胺的共识,特别是阿米苏普利德,突出了它们在调节多巴胺神经元中的作用。这表明2-甲基硫基苯甲酰胺衍生物在精神疾病治疗中具有重要潜力(Racagni et al., 2004)。

工业应用

- 使用2-甲基硫基苯甲酰胺衍生物合成了聚磺酰氨基苯甲酰胺(PSAB)和甲基化聚磺酰氨基苯甲酰胺(mPSAB)聚合物。这些新型聚合物显示出在水净化和海水淡化应用中的潜力(Padaki et al., 2012)。

抗菌和抗真菌性能

- 像2-甲基硫基苯甲酰胺这样的苯甲酰胺衍生物已被研究其抗菌和抗真菌活性。一项研究发现了一种具有高抗菌活性的化合物,暗示了开发新的抗菌剂的潜力(Sych et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

2-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOQDPYTTOKEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359521 | |

| Record name | 2-methylsulfanyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfanyl-benzamide | |

CAS RN |

54705-16-7 | |

| Record name | 2-methylsulfanyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

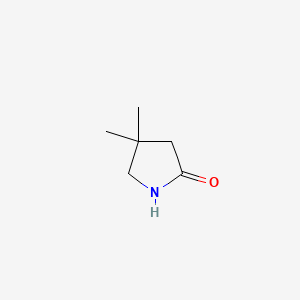

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

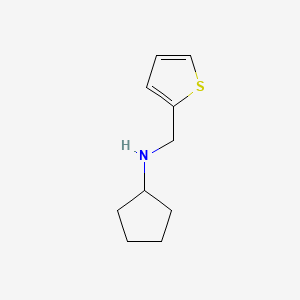

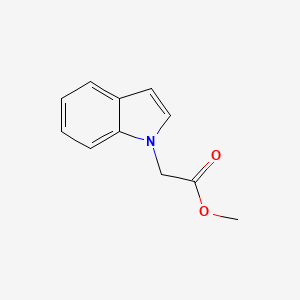

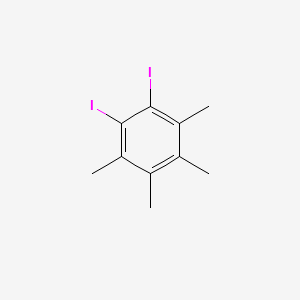

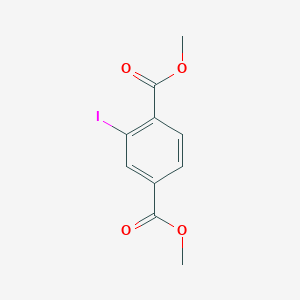

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)